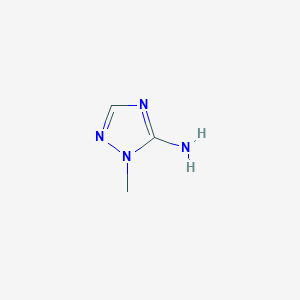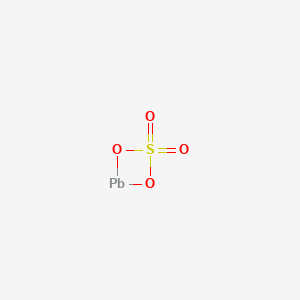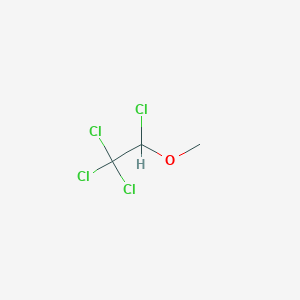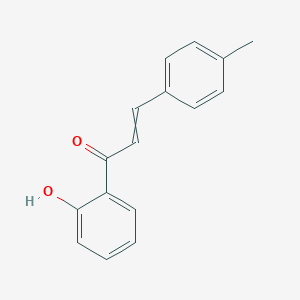![molecular formula C24H26N6O4 B103773 Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- CAS No. 18710-90-2](/img/structure/B103773.png)
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DAPY and has been extensively studied for its biological activities.
作用機序
The mechanism of action of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- involves the inhibition of the reverse transcriptase enzyme. This enzyme is essential for the replication of the HIV virus and is also involved in the growth of cancer cells. DAPY binds to the active site of the reverse transcriptase enzyme and prevents the formation of new viral DNA.
生化学的および生理学的効果
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- has been found to exhibit potent anti-HIV and anticancer properties. It has also been studied for its effects on the immune system and has been found to stimulate the production of cytokines, which are essential for the immune response.
実験室実験の利点と制限
One of the main advantages of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is its potent biological activity. This makes it an ideal candidate for studying the mechanisms of HIV replication and cancer cell growth. However, the complex synthesis process and the high cost of the compound can be a limitation for lab experiments.
将来の方向性
There are several future directions for the study of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-. One of the main areas of research is the development of new derivatives of DAPY with improved biological activity. Another area of research is the study of the mechanism of action of DAPY on the reverse transcriptase enzyme. This can provide valuable insights into the development of new anti-HIV drugs. Additionally, the study of the anticancer properties of DAPY can lead to the development of new cancer therapies.
合成法
The synthesis of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is a complex process that requires expertise in organic chemistry. The most commonly used method for synthesizing DAPY involves the reaction of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with 2,6-diethoxy-3,5-diformylpyridine in the presence of a suitable catalyst. The resulting product is then treated with m-anisidine to obtain the final compound.
科学的研究の応用
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-HIV activity by inhibiting the reverse transcriptase enzyme. DAPY has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
特性
CAS番号 |
18710-90-2 |
|---|---|
製品名 |
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- |
分子式 |
C24H26N6O4 |
分子量 |
462.5 g/mol |
IUPAC名 |
2,6-diethoxy-4-N,8-N-bis(3-methoxyphenyl)pyrimido[5,4-d]pyrimidine-4,8-diamine |
InChI |
InChI=1S/C24H26N6O4/c1-5-33-23-27-19-20(21(29-23)25-15-9-7-11-17(13-15)31-3)28-24(34-6-2)30-22(19)26-16-10-8-12-18(14-16)32-4/h7-14H,5-6H2,1-4H3,(H,25,27,29)(H,26,28,30) |
InChIキー |
LSRHUQZLYMWFOK-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)N=C(N=C2NC4=CC(=CC=C4)OC)OCC |
正規SMILES |
CCOC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)N=C(N=C2NC4=CC(=CC=C4)OC)OCC |
同義語 |
4,8-Bis(m-anisidino)-2,6-diethoxypyrimido[5,4-d]pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



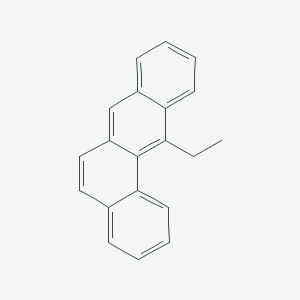
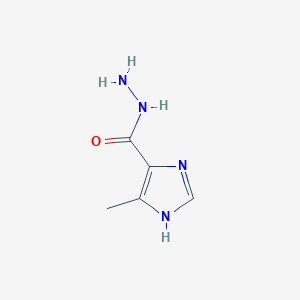
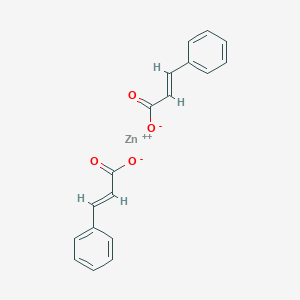
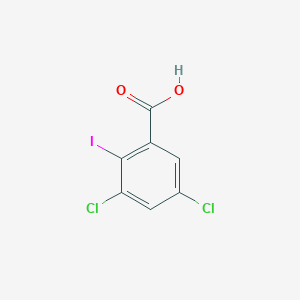
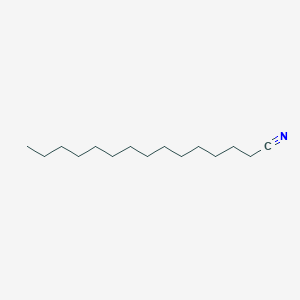
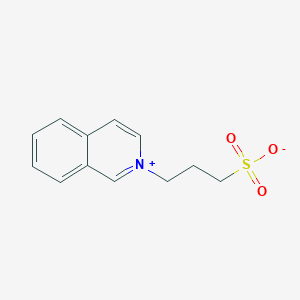
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
